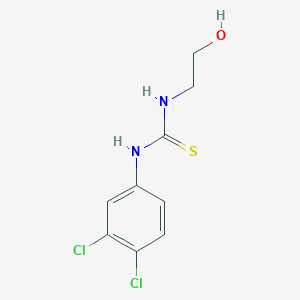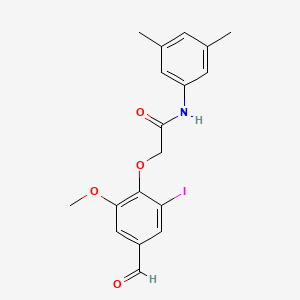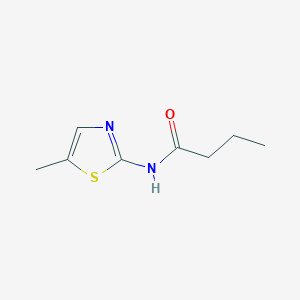
2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide
Overview
Description
2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide involves the inhibition of various cellular pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits angiogenesis by reducing the expression of VEGF and inhibiting the activity of MMPs. In inflammation and pain, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also reduces the activity of COX-2 enzyme, which is responsible for the production of prostaglandins, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects
2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. It also inhibits angiogenesis, leading to the reduction of tumor growth. In inflammation and pain, it reduces the production of pro-inflammatory cytokines and inhibits the activity of COX-2 enzyme, leading to the reduction of inflammation and pain. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity towards cancer cells, inflammation, and pain. It is also relatively easy to synthesize and purify. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo. It also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the research of 2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents or anti-inflammatory drugs. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Furthermore, future research can focus on the development of novel derivatives of this compound with improved potency and selectivity towards specific cellular pathways.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation and pain research, it has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and reducing the activity of COX-2 enzyme.
properties
IUPAC Name |
2-(2-ethylpyrazol-3-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-21-16(10-11-18-21)15-5-4-12-20(15)17(22)19-14-8-6-13(2)7-9-14/h6-11,15H,3-5,12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIYILCJRZREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4697856.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4697875.png)
![3-(3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)propanenitrile](/img/structure/B4697888.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4697896.png)
![5-benzyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4697901.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4697910.png)
![5-tert-butyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4697915.png)

![2-[2-(2,6-dimethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4697927.png)
![[6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4697946.png)

![N~2~-(3-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697952.png)
![3,6-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4697959.png)